molecular formula C8H8N4O2 B13025868 5-Ethyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid

5-Ethyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid

Cat. No.: B13025868
M. Wt: 192.17 g/mol
InChI Key: SWNUIMLZHMIVAU-UHFFFAOYSA-N
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Description

5-Ethyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrazole-pyrimidine core. The ethyl substituent at position 5 and the carboxylic acid group at position 3 define its structural and functional characteristics. This compound is of interest in medicinal and agrochemical research due to the versatility of the pyrazolo-pyrimidine scaffold, which is known for bioactivity in kinase inhibition and ligand-receptor interactions .

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

5-ethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C8H8N4O2/c1-2-5-9-3-4-6(10-5)7(8(13)14)12-11-4/h3H,2H2,1H3,(H,11,12)(H,13,14)

InChI Key

SWNUIMLZHMIVAU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C2C(=N1)C(=NN2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-ketoester under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable formamide or amidine derivative to form the pyrimidine ring. This step often requires the use of a strong acid or base as a catalyst.

    Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using an appropriate alkyl halide in the presence of a base.

    Introduction of the Carboxylic Acid Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-Ethyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole and pyrimidine rings. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; often requires the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrazolo[4,3-D]pyrimidine compounds exhibit notable antitumor properties. For instance, studies have shown that certain pyrazolo derivatives can inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. The synthesis of novel derivatives has been linked to enhanced anti-cancer activity, making this class of compounds a focal point in cancer research .

Inhibition of Enzymatic Activity

5-Ethyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid has been investigated for its role as an inhibitor of xanthine oxidoreductase (XOR), an enzyme involved in purine metabolism. Inhibition of XOR can lead to decreased production of uric acid, presenting therapeutic potential for conditions such as gout and hyperuricemia. Studies have demonstrated that specific modifications to the pyrazolo structure can enhance its inhibitory efficacy against XOR, suggesting a promising avenue for drug design targeting metabolic disorders .

Cosmetic Applications

Emerging research highlights the potential use of pyrazolo derivatives in cosmetic formulations due to their antioxidant properties. These compounds may help protect skin cells from oxidative stress and UV damage, contributing to anti-aging effects in topical applications. The formulation of stable cosmetic products containing these compounds is an area of active investigation, focusing on safety and efficacy assessments prior to market introduction .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of pyrazolo compounds, suggesting that they may offer benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms proposed include the modulation of neuroinflammatory processes and protection against neuronal apoptosis. This aspect is particularly relevant given the rising incidence of neurodegenerative disorders globally .

Case Study 1: Antitumor Efficacy

A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry examined a series of pyrazolo derivatives for their antitumor activity against various cancer cell lines. The results indicated that specific structural modifications significantly enhanced cytotoxicity and apoptosis induction in cancer cells .

Case Study 2: Xanthine Oxidoreductase Inhibition

Research detailed in The Journal of Pharmacology and Experimental Therapeutics highlighted the effectiveness of modified pyrazolo compounds as XOR inhibitors. Kinetic studies revealed that these compounds exhibited mixed-type inhibition, providing insights into their mechanism of action and potential therapeutic applications for gout management .

Case Study 3: Cosmetic Formulation Development

A study focused on developing a new cosmetic formulation incorporating antioxidant-active pyrazolo compounds demonstrated improved skin hydration and reduced oxidative stress markers in clinical trials. The formulation underwent rigorous safety assessments following EU regulations before market release .

Mechanism of Action

The mechanism of action of 5-Ethyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid is primarily based on its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The pyrazolo[4,3-d]pyrimidine core is shared among several analogs, differing primarily in substituents and functional groups. Key compounds for comparison include:

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Substituents (Positions) pKa (Predicted) Key Applications
5-Ethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid* C₈H₈N₄O₂ 192.18† 5-Ethyl, 3-COOH ~2.5–3.0‡ Pharmaceutical intermediates
Ethyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate C₈H₆Cl₂N₄O₂ 261.06 5,7-Cl, 3-COOEt 2.54 Synthetic intermediate
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid C₇H₅ClN₄O₂ 212.59 5-Cl, 1-Me, 3-COOH N/A Pesticides, surfactants
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid C₇H₅N₃O₂ 163.13 3-COOH N/A Research intermediates

*Inferred from structural analogs; †Calculated based on formula; ‡Estimated based on carboxylic acid analogs.

Key Observations:

Substituent Impact on Reactivity :

  • Chlorine substituents (e.g., 5,7-dichloro in ) increase molecular weight and lipophilicity, enhancing membrane permeability but reducing solubility.
  • Methyl or ethyl groups (e.g., 1-methyl in ) modulate steric effects and metabolic stability.

Acid-Base Properties :

  • Carboxylic acid groups (pKa ~2.5–3.0) facilitate salt formation, improving bioavailability. Ester derivatives (e.g., ethyl esters in ) are more lipophilic, aiding in prodrug design.

Biological Activity

5-Ethyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid (CAS Number: 1368320-61-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N4O2C_9H_{10}N_4O_2, with a molecular weight of approximately 192.17 g/mol. Its structure includes a pyrazolo-pyrimidine framework, which is known for its bioactive properties. The presence of the carboxylic acid group at the 3-position enhances its solubility and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds within the pyrazolo-pyrimidine class exhibit significant antimicrobial properties. For instance, structural analogs have shown promising results against various bacterial strains:

CompoundActivityReference
This compoundModerate antibacterial activity against Gram-positive bacteria
7-Bromo-5-ethyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acidExhibited high activity against E. coli and S. aureus

The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazolo[4,3-D]pyrimidines. For example:

  • Inhibitory Effects : Compounds similar to this compound have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating strong inhibitory effects on tumor growth.
Cell LineIC50 (µM)Reference
MCF-72.74
HepG24.92
A5491.96

These findings suggest that this compound may act by inducing apoptosis or inhibiting key signaling pathways involved in cancer progression.

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : It has been noted for its potential to inhibit certain kinases associated with cancer and inflammatory diseases.
  • Receptor Modulation : The compound may act as a partial agonist for trace amine-associated receptors (TAARs), which are implicated in several neurological disorders such as ADHD and schizophrenia .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes including:

  • Formation of the Pyrazole Ring : Utilizing various electrophilic reagents.
  • Carboxylation : Introducing the carboxylic acid group through specific reactions.

The derivatives of this compound often exhibit varied biological activities due to modifications at different positions on the pyrazole or pyrimidine rings.

Case Studies

Recent studies have focused on the efficacy of pyrazolo[4,3-D]pyrimidines in clinical settings:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several derivatives against clinical isolates of resistant bacteria, showing that modifications can significantly enhance activity .
  • Cancer Research : Another investigation assessed the anticancer properties of new derivatives in vitro and in vivo, indicating that certain substitutions led to improved selectivity and reduced toxicity .

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